molecular formula C10H22N2O B13175061 4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol

4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol

Cat. No.: B13175061
M. Wt: 186.29 g/mol
InChI Key: APVXPMFTOLANRH-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol is a chemical compound with a complex structure that includes a piperidine ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpiperidin-4-ol with 2-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-9(2,8-11)10(13)4-6-12(3)7-5-10/h13H,4-8,11H2,1-3H3

InChI Key

APVXPMFTOLANRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCN(CC1)C)O

Origin of Product

United States

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